(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol
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Overview
Description
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol: is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a 4-chlorophenyl group, an ethylamino group, and a 3-methylbutan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloroacetophenone, ethylamine, and 3-methylbutan-1-ol.
Step 1: The 4-chloroacetophenone undergoes a reductive amination with ethylamine to form the intermediate 1-(4-chlorophenyl)ethylamine.
Step 2: The intermediate is then subjected to a stereoselective reduction to introduce the chiral center, resulting in (2S)-1-(4-chlorophenyl)ethylamine.
Step 3: Finally, the (2S)-1-(4-chlorophenyl)ethylamine is reacted with 3-methylbutan-1-ol under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Potential applications in drug development due to its structural similarity to known pharmacophores.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group and the ethylamino moiety allows it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- (2S)-2-{[1-(4-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol
- (2S)-2-{[1-(4-bromophenyl)ethyl]amino}-3-methylbutan-1-ol
- (2S)-2-{[1-(4-methylphenyl)ethyl]amino}-3-methylbutan-1-ol
Comparison:
- The presence of different substituents on the phenyl ring (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity, biological activity, and physical properties.
- The unique combination of the 4-chlorophenyl group and the ethylamino moiety in the target compound provides specific interactions that may not be present in similar compounds, highlighting its uniqueness.
Properties
Molecular Formula |
C13H20ClNO |
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Molecular Weight |
241.76 g/mol |
IUPAC Name |
(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3/t10?,13-/m1/s1 |
InChI Key |
YLQWYNQNQQLOSM-JLOHTSLTSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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